Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate
Overview
Description
Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate: is a chemical compound characterized by its bromomethyl group and tert-butyldimethylsilyl ether group attached to a benzoate structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-(bromomethyl)benzoic acid and tert-butyldimethylsilyl chloride.
Reaction Steps:
The benzoic acid is first converted to its methyl ester using methanol in the presence of an acid catalyst.
The bromomethyl group is then introduced through a halogenation reaction.
Finally, the tert-butyldimethylsilyl group is added using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The tert-butyldimethylsilyl ether can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium cyanide (NaCN) in aqueous solution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 2-(bromomethyl)benzoic acid.
Reduction: 2-(bromomethyl)benzyl alcohol.
Substitution: Nitriles or other nucleophiles.
Hydrolysis: Benzoic acid or its derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The compound exerts its effects through its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the tert-butyldimethylsilyl ether group can be hydrolyzed to reveal the underlying benzoate structure. These reactions are crucial in various synthetic pathways and biological processes.
Comparison with Similar Compounds
Methyl 2-(bromomethyl)acrylate: Similar structure but lacks the tert-butyldimethylsilyl group.
Methyl 2-(chloromethyl)benzoate: Similar benzoate structure but with a chloromethyl group instead of bromomethyl.
Methyl 2-(bromomethyl)benzoate: Similar to the compound but without the tert-butyldimethylsilyl ether group.
Uniqueness: The presence of the tert-butyldimethylsilyl ether group in this compound provides additional stability and reactivity compared to similar compounds, making it more versatile in synthetic applications.
Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3-[tert-butyl(dimethyl)silyl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-13-9-7-8-11(12(13)10-16)14(17)18-4/h7-9H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPIDFXZGOIPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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